molecular formula C20H25F3N2O2 B5171862 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone

5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone

Cat. No. B5171862
M. Wt: 382.4 g/mol
InChI Key: PVMBXHFSOGEERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone, also known as TFB-TBOA, is a potent and selective blocker of glutamate transporters. Glutamate transporters are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft, which is essential for maintaining normal synaptic function. TFB-TBOA has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions.

Mechanism of Action

5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone works by inhibiting the activity of glutamate transporters, which leads to an increase in the concentration of glutamate in the synaptic cleft. This increase in glutamate concentration can have both beneficial and detrimental effects on synaptic function, depending on the context. 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone has been shown to be a potent and selective inhibitor of glutamate transporters, making it an ideal tool for studying the role of these transporters in various physiological and pathological conditions.
Biochemical and Physiological Effects:
The inhibition of glutamate transporters by 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone can have a range of biochemical and physiological effects. The increase in glutamate concentration in the synaptic cleft can lead to the activation of various glutamate receptors, which can have both excitatory and inhibitory effects on synaptic function. 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone has been shown to modulate synaptic plasticity, which is the ability of synapses to change their strength in response to activity. 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone has also been shown to have neuroprotective effects in various models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone in lab experiments is its potency and selectivity for glutamate transporters. This allows researchers to specifically target these transporters without affecting other neurotransmitter systems. However, one limitation of using 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone is its potential for off-target effects, which can complicate the interpretation of results. Additionally, the complex synthesis process and high cost of 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone can limit its availability for some researchers.

Future Directions

There are several future directions for research using 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone. One area of interest is the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new and more potent inhibitors of glutamate transporters, which could have therapeutic potential for neurological disorders. Additionally, the use of 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone in combination with other drugs or therapies could lead to new insights into the mechanisms underlying neurological disorders.

Synthesis Methods

5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone can be synthesized using a multistep process that involves the reaction of several chemical intermediates. The synthesis of 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone is a complex process that requires specialized equipment and expertise in organic chemistry.

Scientific Research Applications

5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone has been extensively used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate transporters play a crucial role in regulating the concentration of glutamate in the synaptic cleft, which is essential for maintaining normal synaptic function. 5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone has been used to investigate the role of glutamate transporters in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

5-(azepane-1-carbonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N2O2/c21-20(22,23)17-7-5-6-15(12-17)13-25-14-16(8-9-18(25)26)19(27)24-10-3-1-2-4-11-24/h5-7,12,16H,1-4,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMBXHFSOGEERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone

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